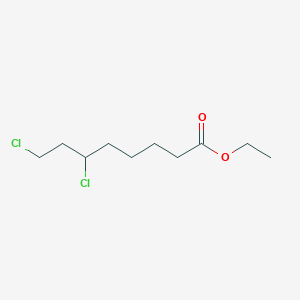

Ethyl 6,8-dichlorooctanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6,8-dichlorooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Cl2O2/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYDWSNYTVVKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910209 | |

| Record name | Ethyl 6,8-dichlorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-64-0 | |

| Record name | Octanoic acid, 6,8-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 6,8-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 6,8-dichlorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6,8-dichlorooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 6,8-dichlorooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 6,8-dichlorooctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6,8-dichlorooctanoate is a pivotal intermediate in the synthesis of various biologically active molecules, most notably α-lipoic acid, a potent antioxidant with therapeutic applications in conditions like diabetic neuropathy.[1][2][3][4] This technical guide provides an in-depth overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and process diagrams to facilitate comprehension and replication in a laboratory setting.

Core Synthesis Pathways

The preparation of this compound predominantly involves the chlorination of a hydroxyl precursor. The most common and well-documented starting material is Ethyl 6-hydroxy-8-chlorooctanoate. Variations in the synthetic approach hinge on the choice of chlorinating agent and the reaction conditions employed. This guide details three primary methods based on different chlorinating agents: thionyl chloride, bis(trichloromethyl) carbonate, and a multi-step synthesis originating from adipic acid.

Pathway 1: Chlorination using Thionyl Chloride

A traditional and widely cited method for the synthesis of this compound involves the use of thionyl chloride (SOCl₂) as the chlorinating agent.[2][5][6] This reaction is often catalyzed by a small amount of a base such as pyridine or N,N-dimethylformamide (DMF).[2][7][8]

Experimental Protocol:

-

To a solution of Ethyl 8-chloro-6-hydroxyoctanoate (29.2 g) in anhydrous benzene (28 ml), add a solution of thionyl chloride (18.5 g) in benzene (14 ml) containing two drops of pyridine, dropwise with stirring.[6]

-

Heat the reaction mixture under gentle reflux for 1 hour.[6]

-

After cooling, the mixture is shaken with 50 ml of ice-water.[6]

-

The organic layer is separated and dried over anhydrous sodium sulfate.[6]

-

The solvent is removed in vacuo, and the oily residue is distilled to yield this compound.[6]

A variation of this method utilizes N,N-dimethylbenzylamine as an acid-binding agent, which can be recovered and recycled.[8]

dot

Caption: Chlorination of Ethyl 6-hydroxy-8-chlorooctanoate using Thionyl Chloride.

Pathway 2: Chlorination using Bis(trichloromethyl) Carbonate (Triphosgene)

An alternative to thionyl chloride is the use of bis(trichloromethyl) carbonate, also known as triphosgene or solid phosgene.[1][3][7] This method is presented as being more environmentally friendly and avoids the formation of large amounts of sulfur dioxide gas.[1][3] The reaction is typically carried out in the presence of N,N-dimethylformamide (DMF).

Experimental Protocol:

-

In a 250mL three-neck flask equipped with a thermometer, reflux condenser, and mechanical stirring, dissolve 44.5g (200mmol) of ethyl 6-hydroxy-8-chlorooctanoate in 17.5g (240mmol) of N,N-dimethylformamide.[1][3]

-

Under an ice-water bath and with stirring, add dropwise an organic solution of bis(trichloromethyl)carbonate (20.2g, 68mmol, dissolved in 40g of toluene).[1][3]

-

Slowly warm the reaction mixture to 50°C and maintain the reaction at 50-55°C for 8 hours.[1][3]

-

Cool the mixture to below 30°C and neutralize with a lye solution.[1][3]

-

Collect the distillate at 172-176°C under a vacuum of 5 mm Hg to obtain this compound.[1][3]

dot

References

- 1. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]

- 2. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]

- 3. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Food Antioxidant Manufacturer, Ethyl 6 8 Dichlorooctanoate | Yanggu Huatai [yghuataihealth.com]

- 5. nbinno.com [nbinno.com]

- 6. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]

- 7. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]

- 8. CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties and Synthetic Overview of Ethyl 6,8-dichlorooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6,8-dichlorooctanoate is a significant organic intermediate, primarily recognized for its crucial role in the synthesis of alpha-lipoic acid, a potent antioxidant with therapeutic applications in conditions such as diabetic neuropathy.[1][2][3] A thorough understanding of its physical properties and synthetic methodologies is paramount for its effective handling, application in further chemical reactions, and process optimization. This document provides a concise technical overview of the boiling point and density of this compound, along with a detailed experimental protocol for its synthesis.

Physical Properties

This compound is typically a colorless to pale yellow transparent liquid.[1][4] Its key physical properties are summarized in the table below. It is important to note that boiling points are highly dependent on pressure.

| Property | Value | Conditions |

| Boiling Point | 288.5°C | at 760 mmHg[1][4][5] |

| 109°C | at 0.7 Torr[6] | |

| 172-176°C | at 5 mmHg[7][8] | |

| 124-127°C | at 2 mmHg[2] | |

| Density | 1.107 g/mL | at 25°C[4][6][8] |

| 1.094 g/cm³ | Not specified | |

| 1.1 ± 0.1 g/cm³ | Not specified |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorination of Ethyl 6-hydroxy-8-chlorooctanoate. Various chlorinating agents and reaction conditions have been reported. Below is a detailed methodology adapted from a patented chemical synthesis process.[7][9]

Objective: To synthesize this compound from Ethyl 6-hydroxy-8-chlorooctanoate.

Materials:

-

Ethyl 6-hydroxy-8-chlorooctanoate

-

Bis(trichloromethyl)carbonate (BTC)

-

N,N-dimethylformamide (DMF)

-

Toluene (or another suitable organic solvent like chlorobenzene)

-

Alkali solution (for neutralization)

-

Ice-water bath

-

Standard laboratory glassware (three-neck flask, reflux condenser, thermometer, dropping funnel)

-

Mechanical stirrer

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL three-neck flask equipped with a thermometer, a reflux condenser, and a mechanical stirrer, dissolve 44.5 g (200 mmol) of Ethyl 6-hydroxy-8-chlorooctanoate in 17.5 g (240 mmol) of N,N-dimethylformamide.[7][9]

-

Preparation of Reagent: Prepare a solution of bis(trichloromethyl)carbonate by dissolving 20.2 g (68 mmol) in 40 g of toluene.[7][9]

-

Addition of Reagent: Cool the three-neck flask containing the starting material in an ice-water bath. Under continuous stirring, add the prepared bis(trichloromethyl)carbonate solution dropwise.[7][9]

-

Reaction: After the addition is complete, slowly warm the reaction mixture to 50°C. Maintain the reaction temperature between 50-55°C for 8 hours.[7][9]

-

Work-up:

-

Cool the reaction mixture to below 30°C.

-

Neutralize the mixture with an alkali solution.

-

Evaporate the solvent under normal pressure.

-

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction at a temperature of 172-176°C and a pressure of 5 mmHg to obtain this compound.[7][9]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

References

- 1. nbinno.com [nbinno.com]

- 2. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]

- 3. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]

- 4. This compound | 1070-64-0-Molbase [molbase.com]

- 5. This compound | 1070-64-0 [sigmaaldrich.com]

- 6. This compound Oil CAS 1070-64-0 Organic Intermediate [homesunshinepharma.com]

- 7. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]

- 8. This compound | 1070-64-0 [chemicalbook.com]

- 9. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]

Ethyl 6,8-dichlorooctanoate: A Core Chemical Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 6,8-dichlorooctanoate (EDCO) is a significant chemical intermediate, primarily recognized for its critical role in the synthesis of Alpha-Lipoic Acid (ALA), a potent antioxidant with numerous pharmaceutical applications. This guide provides a comprehensive overview of its properties, synthesis, and pivotal function in the production of ALA and other bioactive compounds, tailored for professionals in the fields of chemical research and drug development.

Physicochemical Properties

This compound is a colorless to pale yellow, transparent liquid.[1][2] Its key physical and chemical properties are summarized in the table below, providing essential data for handling, reaction setup, and quality control.

| Property | Value |

| CAS Number | 1070-64-0[1][3] |

| Molecular Formula | C₁₀H₁₈Cl₂O₂[1][3] |

| Molecular Weight | 241.15 g/mol [1][3] |

| Appearance | Colorless to pale yellow transparent liquid[1] |

| Density | Approx. 1.094 - 1.107 g/mL at 25 °C[1][4][5] |

| Boiling Point | 288.5°C at 760 mmHg[1]; 109°C at 0.7 Torr[4][6]; 124-127°C at 2 mmHg |

| Flash Point | 105.1°C[1] |

| Refractive Index | ~1.455 - 1.462 at 20 °C[1][5] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, dichloromethane, chloroform, and ethyl acetate.[1][4] |

| Purity (Typical) | ≥95.0% to ≥97% (GC)[1] |

Synthesis of this compound

The primary route for synthesizing this compound involves the chlorination of a precursor, typically ethyl 6-hydroxy-8-chlorooctanoate.[4][7] This transformation is a key step in the overall synthesis pathway starting from adipic acid.[7] Various chlorinating agents and reaction conditions have been developed to optimize yield and purity while minimizing environmental impact.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Comparative Synthesis Data

Different methodologies have been patented and published, each with distinct advantages. The use of bis(trichloromethyl) carbonate (BTC) is presented as a safer and more environmentally friendly alternative to thionyl chloride.[8]

| Precursor | Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Molar Yield (%) | Purity (%) | Reference |

| Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl Chloride | Pyridine/Benzene | Reflux | 1 | - | - | [9] |

| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate | DMF/Toluene | 50-55 | 8 | 95.7 | 98.6 | [10] |

| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate | DMF/Toluene | 70-75 | 6 | 94.7 | 98.5 | [8] |

| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl) carbonate | DMF/Chlorobenzene | 70-75 | 6 | 94.7 | 98.5 | [8] |

| 7-(2-hydroxyethyl)hex-2-lactone | Thionyl Chloride | Ethanol | 50 | 3 | 78 | - | [7] |

| Compound 5 (from 7-hydroxyheptanal) | Thionyl Chloride | - | 80 (Reflux) | 2 | 87 | - | [7] |

Detailed Experimental Protocol: Synthesis using Bis(trichloromethyl) carbonate (BTC)

This protocol is adapted from patented methods that emphasize safety and high yield.[8][10]

Materials:

-

Ethyl 6-hydroxy-8-chlorooctanoate (44.5g, 200mmol)

-

Bis(trichloromethyl) carbonate (BTC) (23.7g, 80mmol)

-

N,N-dimethylformamide (DMF) (17.5g, 120mmol)

-

Toluene (approx. 48g)

-

Alkaline solution (e.g., Sodium Bicarbonate solution)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Ethyl 6-hydroxy-8-chlorooctanoate in N,N-dimethylformamide.

-

Separately, dissolve the bis(trichloromethyl) carbonate in toluene to prepare the dropping solution.

-

Cool the flask containing the ethyl 6-hydroxy-8-chlorooctanoate solution in an ice-water bath.

-

Under stirring, add the BTC-toluene solution dropwise to the flask.

-

After the addition is complete, slowly warm the reaction mixture to 70-75°C.

-

Maintain the reaction at this temperature for 6 hours.

-

Upon completion, cool the reaction mixture to below 30°C.

-

Neutralize the mixture to a neutral pH using an alkaline solution.

-

Evaporate the solvent under atmospheric pressure.

-

Perform vacuum distillation, collecting the fraction at 172-176°C under 5 mmHg to obtain pure this compound.[8]

Core Role in the Synthesis of Alpha-Lipoic Acid

This compound is a cornerstone intermediate for the industrial production of Alpha-Lipoic Acid (ALA), also known as thioctic acid.[2][8][11][12] ALA is a powerful "universal antioxidant" used in pharmaceuticals and dietary supplements for conditions such as diabetic neuropathy.[7][8] The synthesis involves the formation of the dithiolane ring from the two chlorine atoms of EDCO.

Signaling Pathway: From EDCO to Alpha-Lipoic Acid

Caption: Synthetic pathway from this compound to Alpha-Lipoic Acid.

Detailed Experimental Protocol: Synthesis of Alpha-Lipoic Acid from EDCO

This protocol describes a one-pot synthesis method, which improves efficiency by not requiring the isolation of the intermediate ethyl lipoate.[13][14]

Materials:

-

This compound

-

Sodium Sulfide (Na₂S)

-

Sulfur

-

Tetrabutylammonium bromide (Phase Transfer Catalyst)

-

Water

-

Methanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

Procedure:

-

Synthesis of Ethyl Lipoate: In a reaction vessel, add this compound, sulfur, and tetrabutylammonium bromide to a water solvent.

-

Heat the mixture to approximately 82°C.

-

Slowly add a sodium sulfide solution to the mixture and allow it to react for 5 hours.[13]

-

After the reaction, cool the mixture to 65°C and allow the layers to separate. The organic layer contains the ethyl lipoate intermediate.[13]

-

Hydrolysis to Alpha-Lipoic Acid: To the organic layer containing the ethyl lipoate, add sodium hydroxide and tetrabutylammonium bromide.

-

Heat the mixture to 50-80°C and stir until the hydrolysis is complete.[13]

-

Acidification and Isolation: After hydrolysis, cool the solution. Acidify the mixture with hydrochloric acid to precipitate the crude alpha-lipoic acid.

-

The crude product can then be purified through recrystallization to yield high-purity alpha-lipoic acid (≥99.0%).[14] The overall yield for this one-pot process can reach 68%.[14]

Other Synthetic Applications

Beyond its primary use in ALA synthesis, this compound serves as a precursor for other valuable intermediates in drug development and biochemical research. These include:

-

6,8-Dibenzylmercaptooctanoic acid: An intermediate in an alternative synthesis route for DL-α-lipoic acid.[2][11]

-

Ethyl 5,7-dichloroheptanoate: Used to produce DL-1,2-dithiolane-3-butyric acid.[2][11]

-

7-Bromo-1,3-dichloroheptane: An intermediate for synthesizing DL-1,2-dithiolane-3-butanesulfonamide.[2][11]

Its utility also extends to the synthesis of α-lipoic acid derivatives with potential enhanced anticancer properties.[2][11]

Safety and Handling

This compound is classified as a substance that may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[3] It is also designated as a Dangerous Good for transportation (UN3082, Class 9, Packing Group III).[1]

-

Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. It is typically packaged in 200 kg drums for industrial use.[1]

-

Shelf Life: The typical shelf life is 24 months when stored under appropriate conditions.[15]

Conclusion

This compound is a versatile and indispensable chemical intermediate. Its well-defined synthesis and reactivity make it the cornerstone for the industrial-scale production of the vital antioxidant, alpha-lipoic acid. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and reaction pathways of EDCO is crucial for innovating and optimizing the production of ALA and other therapeutically relevant molecules. The ongoing refinement of its synthesis processes continues to enhance efficiency, safety, and environmental sustainability in pharmaceutical manufacturing.

References

- 1. nbinno.com [nbinno.com]

- 2. writeupcafe.com [writeupcafe.com]

- 3. This compound | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 1070-64-0 [chemicalbook.com]

- 6. This compound Oil CAS 1070-64-0 Organic Intermediate [homesunshinepharma.com]

- 7. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]

- 8. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]

- 9. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]

- 10. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]

- 11. Food Antioxidant Manufacturer, Ethyl 6 8 Dichlorooctanoate | Yanggu Huatai [yghuataihealth.com]

- 12. Alpha Lipoic Acid (Thiotic Acid), CAS no. 1070-64-0, Ethyl 6,8-dichloro octanoate [oceanicpharmachem.com]

- 13. Preparation method for high-purity alpha-lipoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN101759682A - Synthetic method of alpha-lipoic acid - Google Patents [patents.google.com]

- 15. Ethyl 6,8-dichlorocaprylate [titanos.com]

Spectroscopic Profile of Ethyl 6,8-dichlorooctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6,8-dichlorooctanoate, a key intermediate in the synthesis of various organic compounds. The following sections detail its predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, along with generalized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

Due to the limited public availability of experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and established principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.05 | Multiplet | 1H | -CH Cl- |

| ~3.65 | Triplet | 2H | -CH₂ Cl |

| ~2.30 | Triplet | 2H | -CO-CH₂ - |

| ~1.90 - 1.60 | Multiplet | 6H | -CH₂-CH₂ -CH₂ -CH₂- |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C =O (Ester) |

| ~60.5 | -O-C H₂-CH₃ |

| ~60.0 | -C HCl- |

| ~49.0 | -C H₂Cl |

| ~34.0 | -CO-C H₂- |

| ~32.0 | Methylene Carbon |

| ~28.5 | Methylene Carbon |

| ~24.5 | Methylene Carbon |

| ~14.2 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2850 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester) |

| ~750 - 650 | Strong | C-Cl stretch |

Experimental Protocols

The following sections describe generalized experimental methodologies for acquiring NMR and IR spectra of organic compounds like this compound.

Synthesis of this compound

The synthesis of this compound is a prerequisite for its spectroscopic analysis. A common method involves the chlorination of ethyl 6-hydroxy-8-chlorooctanoate.

Materials:

-

Ethyl 6-hydroxy-8-chlorooctanoate

-

Thionyl chloride or an alternative chlorinating agent like bis(trichloromethyl)carbonate

-

A suitable solvent (e.g., N,N-dimethylformamide (DMF), toluene)

-

Ice-water bath

-

Reaction flask with a stirrer and reflux condenser

-

Apparatus for distillation

Procedure:

-

Dissolve ethyl 6-hydroxy-8-chlorooctanoate in the chosen solvent within the reaction flask.

-

Cool the mixture in an ice-water bath.

-

Slowly add the chlorinating agent (e.g., thionyl chloride) to the solution while stirring.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified duration.

-

Upon completion, the reaction mixture is worked up, which may involve neutralization and extraction.

-

The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

NMR Spectroscopy Protocol

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve a small amount (typically 5-25 mg) of the purified this compound in a deuterated solvent (e.g., CDCl₃, deuterated chloroform).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution.

-

Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

-

Place the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, typically using a single-pulse experiment. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are generally required. Proton decoupling is commonly used to simplify the spectrum.

IR Spectroscopy Protocol

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂). The solution is then placed in a liquid sample cell.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer or the solvent and salt plates.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the IR spectrum of the sample. The spectrometer will automatically subtract the background spectrum.

-

The resulting spectrum will show the absorption bands corresponding to the functional groups present in this compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.

Ethyl 6,8-dichlorooctanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6,8-dichlorooctanoate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of alpha-lipoic acid, a powerful antioxidant with significant therapeutic applications. This document provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis methodologies, and its primary application in drug development. All quantitative data is presented in structured tables, and key experimental protocols are meticulously detailed. Furthermore, synthesis pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the chemical processes involved.

Introduction

This compound (CAS No. 1070-64-0) is a halogenated fatty acid ester that has garnered significant attention in the pharmaceutical and chemical industries.[1] Its molecular structure, featuring two chlorine atoms at the 6th and 8th positions of an octanoate chain, makes it a versatile precursor for the synthesis of various bioactive compounds.[2] The primary and most notable application of this intermediate is in the production of alpha-lipoic acid, a compound often referred to as a "universal antioxidant" due to its wide-ranging benefits in treating and preventing numerous diseases, including diabetes and heart disease.[3][4] Lipoic acid is a naturally occurring compound that plays a crucial role as a coenzyme in various metabolic pathways.[5] The synthesis of lipoic acid often necessitates the use of this compound as a key starting material.[6][7]

Chemical and Physical Properties

This compound is typically a colorless to pale yellow oil.[1][4] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1070-64-0 | [1] |

| Molecular Formula | C10H18Cl2O2 | [4] |

| Molecular Weight | 241.15 g/mol | [4][8] |

| Appearance | Colorless to Pale Yellow Oil | [4] |

| Boiling Point | 109 °C at 0.7 Torr | [1][4] |

| 121-123 °C at 0.5 mmHg | [9] | |

| 172-176 °C at 5 mmHg | [3][10] | |

| Density | 1.107 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.462 | [10] |

| Solubility | Soluble in many organic solvents | [2] |

Synthesis of this compound

The synthesis of this compound has been approached through various routes, predominantly involving the chlorination of a precursor molecule. The most common starting material is ethyl 6-hydroxy-8-chlorooctanoate.[3][6]

Synthesis from Ethyl 6-hydroxy-8-chlorooctanoate

This is a widely adopted method for the preparation of this compound. The core of this synthesis is the substitution of the hydroxyl group at the 6th position with a chlorine atom. Two primary chlorinating agents are commonly employed: thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (triphosgene).

The reaction of ethyl 6-hydroxy-8-chlorooctanoate with thionyl chloride, often in the presence of a catalyst like pyridine or N,N-dimethylformamide (DMF), yields this compound.[6][9]

Experimental Protocol:

A solution of ethyl 8-chloro-6-hydroxyoctanoate (29.2 g) in anhydrous benzene (28 ml) is added dropwise with stirring to a solution of thionyl chloride (18.5 g) in benzene (14 ml) containing two drops of pyridine.[9] The reaction mixture is then heated under gentle reflux for 1 hour.[9] After cooling, the mixture is shaken with ice-water (50 ml).[9] The organic layer is separated, dried over anhydrous sodium sulfate, and distilled in vacuo to yield this compound.[9]

-

Yield: A crude yield of 88% has been reported for a similar process.[3]

-

Boiling Point of Product: 121-123 °C at 0.5 mmHg.[9]

An alternative and more environmentally friendly approach involves the use of bis(trichloromethyl) carbonate as the chlorinating agent in the presence of N,N-dimethylformamide (DMF).[3] This method avoids the use of thionyl chloride, which can produce noxious sulfur dioxide gas.[3]

Experimental Protocol:

Ethyl 6-hydroxy-8-chlorooctanoate is dissolved in N,N-dimethylformamide.[3] Under an ice-water bath and with stirring, a solution of bis(trichloromethyl) carbonate in an organic solvent (such as chlorobenzene or toluene) is added dropwise.[3] After the addition is complete, the temperature is slowly raised to 50-90 °C and the reaction is allowed to proceed for 2-8 hours.[3] Upon completion, the reaction mixture is cooled to below 30 °C and neutralized with an alkali solution. The solvent is then evaporated under normal pressure, and the residue is vacuum distilled to obtain this compound.[3]

-

Molar Ratio: A typical molar ratio of Ethyl 6-hydroxy-8-chlorooctanoate to bis(trichloromethyl) carbonate to N,N-dimethylformamide is 1 : 0.34-0.5 : 1.0-1.5.[3]

-

Yield: Molar yields as high as 94.7% with a purity of 98.5% have been reported.[3]

Other Synthetic Routes

Other synthetic strategies have been developed, including a multi-step process starting from adipic acid.[5][6] Another route utilizes cyclohexanone and vinyl ethyl ether as starting materials.[5] These alternative routes aim to improve efficiency, reduce waste, and utilize readily available starting materials.

Role in Drug Development: The Synthesis of Alpha-Lipoic Acid

The primary significance of this compound in drug development lies in its role as a key intermediate for the synthesis of alpha-lipoic acid.[2][4][7] Alpha-lipoic acid is a potent antioxidant that has been investigated for its therapeutic potential in a variety of conditions.

The conversion of this compound to alpha-lipoic acid typically involves a cyclization reaction to form the dithiolane ring. This is often achieved by reacting this compound with a source of sulfur, such as sodium disulfide, followed by hydrolysis of the ester group.[11]

Conclusion

This compound is a critically important chemical intermediate with a well-established role in the synthesis of the therapeutically valuable antioxidant, alpha-lipoic acid. The synthetic methodologies for its preparation are well-documented, offering routes with high yields and purity. For researchers and professionals in drug development, a thorough understanding of the properties and synthesis of this compound is essential for the efficient production of alpha-lipoic acid and potentially other novel therapeutic agents. The continued optimization of its synthesis will likely focus on improving environmental friendliness and reducing production costs.

References

- 1. nbinno.com [nbinno.com]

- 2. Food Antioxidant Manufacturer, Ethyl 6 8 Dichlorooctanoate | Yanggu Huatai [yghuataihealth.com]

- 3. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]

- 4. This compound Oil CAS 1070-64-0 Organic Intermediate [homesunshinepharma.com]

- 5. CN112479878A - Method for preparing 6, 8-dichloro ethyl caprylate - Google Patents [patents.google.com]

- 6. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]

- 7. China's Best this compound Manufacturers [highlandpharmachem.com]

- 8. This compound | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]

- 10. This compound | 1070-64-0 [chemicalbook.com]

- 11. CN101759682A - Synthetic method of alpha-lipoic acid - Google Patents [patents.google.com]

Key Intermediates in Lipoic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoic acid (LA), also known as α-lipoic acid or thioctic acid, is a naturally occurring, sulfur-containing fatty acid that functions as an essential cofactor for several key multienzyme complexes involved in central metabolism.[1][2] These complexes, including the pyruvate dehydrogenase (PDH) complex, α-ketoglutarate dehydrogenase (α-KGDH) complex, branched-chain α-ketoacid dehydrogenase (BCKDH) complex, and the glycine cleavage system (GCS), are critical for cellular energy production and amino acid metabolism.[2][3][4] Lipoic acid is covalently attached to a specific lysine residue on the E2 subunit of the dehydrogenase complexes or the H-protein of the GCS, where it acts as a swinging arm to transfer reaction intermediates between active sites.[5]

The biosynthesis of lipoic acid is a fascinating and highly conserved process that involves a series of key intermediates. Understanding these intermediates and the enzymes that catalyze their transformations is crucial for research into metabolic disorders, mitochondrial dysfunction, and the development of novel therapeutics. This technical guide provides an in-depth overview of the core intermediates in lipoic acid synthesis, presents available quantitative data, details experimental protocols for their study, and visualizes the key pathways and workflows.

There are two primary pathways for the attachment of lipoic acid to its cognate proteins: the de novo synthesis pathway and the salvage pathway.[5] The de novo pathway utilizes endogenously synthesized octanoic acid, while the salvage pathway scavenges and activates exogenous lipoic acid.

Key Intermediates in the De Novo Lipoic Acid Synthesis Pathway

The de novo synthesis of lipoic acid begins with an intermediate from fatty acid synthesis and proceeds through a series of enzymatic steps to generate the mature, protein-bound cofactor.

Octanoyl-Acyl Carrier Protein (Octanoyl-ACP)

The primary precursor for de novo lipoic acid synthesis is octanoyl-ACP, an eight-carbon fatty acid attached to the acyl carrier protein (ACP) via a thioester bond.[6][7] Octanoyl-ACP is an intermediate in the mitochondrial type II fatty acid synthesis (FASII) pathway.[2][7]

Octanoyl-Enzyme Thioester Intermediate

The first committed step in the pathway is the transfer of the octanoyl moiety from octanoyl-ACP to the apo-protein (the unmodified target protein). This reaction is catalyzed by an octanoyltransferase. In Escherichia coli, this enzyme is LipB, while in mammals, it is LIPT2.[2][6] The reaction proceeds through a transient octanoyl-thioester intermediate, where the octanoyl group is covalently attached to a cysteine residue in the active site of the octanoyltransferase.[6]

Octanoylated Protein

Following the formation of the thioester intermediate, the octanoyl group is transferred to the ε-amino group of a specific lysine residue on the target protein, forming an amide bond. This results in the formation of an octanoylated protein, such as octanoyl-E2 (in the case of PDH) or octanoyl-H-protein (in the case of GCS).[2][6]

Dihydrolipoyl-Protein

The final step in the de novo pathway is the insertion of two sulfur atoms into the octanoyl chain at carbons 6 and 8. This remarkable reaction is catalyzed by lipoyl synthase (LipA in E. coli, LIAS in mammals).[2][6] LipA is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes and contains two [4Fe-4S] clusters.[8] One cluster is involved in the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical, which initiates the sulfur insertion process. The second [4Fe-4S] cluster serves as the sulfur donor, and is consumed and must be reconstituted during the reaction.[8] The product of this reaction is the dihydrolipoyl-protein, which is the reduced form of the lipoylated protein. This is subsequently oxidized to the active lipoyl-protein.[6]

Key Intermediates in the Lipoic Acid Salvage Pathway

The salvage pathway provides a mechanism for cells to utilize exogenous lipoic acid.

Lipoyl-AMP

In the salvage pathway, free lipoic acid is first activated by a lipoate-protein ligase (LplA in E. coli).[5] This enzyme utilizes ATP to adenylate the carboxyl group of lipoic acid, forming a high-energy mixed anhydride intermediate, lipoyl-AMP.[5]

Lipoylated Protein

LplA then catalyzes the transfer of the lipoyl moiety from lipoyl-AMP to the ε-amino group of the target lysine residue on the apo-protein, releasing AMP and forming the mature lipoylated protein.[5]

Quantitative Data

Table 1: Kinetic Parameters of Lipoic Acid Synthesis Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| LipB | Yersinia pestis | Octanoyl-ACP | 1.2 ± 0.2 | 0.15 ± 0.01 | [9] |

| LplA | Yersinia pestis | Lipoic acid | 7.8 ± 1.1 | 0.04 ± 0.002 | [9] |

| LplA | Yersinia pestis | ATP | 25 ± 3 | 0.04 ± 0.002 | [9] |

| LipB | Escherichia coli | C8-CoA | 12.2 ± 0.8 | - | [10] |

Note: Data is limited and derived from specific experimental conditions. Vmax was reported as 1.1 ± 0.04 μM/min for E. coli LipB with C8-CoA.

Table 2: Cellular Concentrations of Lipoic Acid and Related Intermediates

| Intermediate | Cell Type/Organism | Condition | Concentration | Reference |

| Lipoic Acid | Human Keratinocytes | 0.5 mM LA treatment | ~1.5 nmol/mg protein | [11] |

| Dihydrolipoic Acid | Human Keratinocytes | 0.5 mM LA treatment | ~0.5 nmol/mg protein | [11] |

| Acyl-ACPs (total) | Camelina sativa seeds | Developing | ~26 pmol/mg fresh weight | [12] |

Note: Data on the cellular concentrations of the direct intermediates of the de novo pathway (e.g., octanoyl-ACP, octanoylated proteins) are scarce in a compiled format.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the intermediates of lipoic acid synthesis.

Protocol 1: In Vitro Octanoyltransferase (LipB/LIPT2) Activity Assay

This protocol describes a method to measure the transfer of an octanoyl group from a donor substrate to an acceptor protein.

Materials:

-

Purified LipB or LIPT2 enzyme

-

Purified apo-acceptor protein (e.g., apo-H-protein or a lipoyl domain of an E2 subunit)

-

[3H]Octanoyl-ACP or [14C]octanoyl-CoA (donor substrate)

-

Assay buffer: 50 mM sodium phosphate (pH 7.0), 5 mM TCEP, 10 mM MgCl2

-

Scintillation cocktail and vials

-

SDS-PAGE equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

50 µL of assay buffer

-

1 µM purified LipB/LIPT2

-

10 µM purified apo-acceptor protein

-

5 µM [3H]Octanoyl-ACP or [14C]octanoyl-CoA

-

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Quenching: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

SDS-PAGE: Separate the reaction products by SDS-PAGE.

-

Detection:

-

For radiolabeled substrates, visualize the octanoylated protein band using a phosphorimager or by autoradiography.

-

Alternatively, the protein band corresponding to the acceptor protein can be excised from the gel and the radioactivity quantified by liquid scintillation counting.

-

-

Data Analysis: Quantify the amount of radiolabel incorporated into the acceptor protein to determine the enzyme activity.

Protocol 2: In Vitro Lipoyl Synthase (LipA/LIAS) Activity Assay

This protocol is a coupled assay that measures the formation of lipoylated protein from an octanoylated substrate.

Materials:

-

Purified LipA or LIAS enzyme (reconstituted with Fe-S clusters)

-

Purified octanoylated acceptor protein (e.g., octanoyl-H-protein)

-

S-adenosyl-L-methionine (SAM)

-

Sodium dithionite (freshly prepared)

-

Anaerobic chamber or glove box

-

Assay buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10% glycerol

-

Downstream enzyme for detection (e.g., apo-pyruvate dehydrogenase complex)

-

NADH and a suitable substrate for the downstream enzyme (e.g., pyruvate)

-

Spectrophotometer

Procedure (performed under anaerobic conditions):

-

Reaction Setup: In an anaerobic environment, prepare the reaction mixture containing:

-

50 µL of assay buffer

-

2 µM purified LipA/LIAS

-

10 µM purified octanoylated acceptor protein

-

1 mM SAM

-

-

Initiation: Initiate the reaction by adding 2 mM sodium dithionite.

-

Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C for E. coli LipA) for 1-2 hours.

-

Detection of Lipoylated Protein:

-

The formation of the lipoylated protein can be detected by its ability to activate a downstream lipoate-dependent enzyme.

-

Add an aliquot of the LipA reaction mixture to a secondary reaction containing the apo-pyruvate dehydrogenase complex, pyruvate, and NAD+.

-

Monitor the formation of NADH by measuring the increase in absorbance at 340 nm. The rate of NADH production is proportional to the amount of lipoylated protein formed in the primary reaction.

-

Protocol 3: Quantification of Acyl-ACPs by LC-MS/MS

This protocol provides a general workflow for the quantification of acyl-ACP intermediates.[11][13]

Materials:

-

Cell or tissue sample

-

Extraction buffer (e.g., containing trichloroacetic acid for protein precipitation)

-

Endoproteinase Asp-N

-

LC-MS/MS system with a C18 reversed-phase column

-

15N-labeled acyl-ACP internal standards (for absolute quantification)

Procedure:

-

Sample Preparation:

-

Harvest cells or tissues and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

-

Extract proteins using a suitable buffer, often involving precipitation with TCA to denature proteins and preserve the acyl-ACP thioester bond.

-

-

Proteolytic Digestion:

-

Resuspend the protein pellet in a buffer suitable for Endoproteinase Asp-N digestion.

-

Add Endoproteinase Asp-N to cleave the ACP, releasing the acyl-phosphopantetheine-Ser-Leu peptide.

-

-

LC-MS/MS Analysis:

-

Inject the digested sample onto a C18 column and separate the acylated peptides using a gradient of acetonitrile in water with 0.1% formic acid.

-

Detect the eluting peptides using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-fragment ion transitions for each acyl-ACP species are monitored.

-

-

Quantification:

-

Generate a standard curve using known concentrations of unlabeled acyl-ACP standards.

-

For absolute quantification, spike the samples with known amounts of 15N-labeled acyl-ACP internal standards before digestion. The ratio of the peak area of the endogenous acyl-ACP to the internal standard is used to calculate the concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper induces cell death by targeting lipoylated TCA cycle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein lipoylation: An evolutionarily conserved metabolic regulator of health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoic Acid Synthesis and Attachment in Yeast Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipoic Acid Synthesis: A New Family of Octanoyltransferases Generally Annotated as Lipoate Protein Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrion - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Lipoate protein ligase B primarily recognizes the C8-phosphopantetheine arm of its donor substrate and weakly binds the acyl carrier protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Quantification of Acyl-Acyl Carrier Proteins for Fatty Acid Synthesis Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Ethyl 6,8-dichlorooctanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 6,8-dichlorooctanoate, a key intermediate in the synthesis of alpha-lipoic acid and other pharmaceutical compounds. While specific quantitative solubility data is not extensively available in public literature, this document compiles qualitative solubility information and presents a representative, hypothetical dataset to illustrate its solubility profile in a range of common organic solvents. Furthermore, this guide details standardized experimental protocols for determining the solubility of compounds like this compound, providing a practical framework for researchers.

Introduction

This compound (CAS No. 1070-64-0) is a chlorinated fatty acid ester with the molecular formula C₁₀H₁₈Cl₂O₂. Its structure, featuring a flexible eight-carbon chain, an ethyl ester group, and two chlorine atoms, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for its application in organic synthesis, particularly in reaction media selection, purification processes like crystallization, and formulation development in the pharmaceutical industry.

This guide aims to be a valuable resource by providing a consolidated view of the solubility of this compound and the methodologies to quantitatively assess it.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈Cl₂O₂ |

| Molecular Weight | 241.15 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | Approximately 1.107 g/mL at 25 °C[2] |

| Boiling Point | 109 °C at 0.7 Torr[2] |

| Water Solubility | Insoluble[1] |

Solubility of this compound in Organic Solvents

This compound is generally characterized as being soluble in a variety of common organic solvents. This is attributed to its molecular structure which allows for favorable solute-solvent interactions with a range of organic media.

Qualitative Solubility

Based on available literature, the qualitative solubility of this compound is as follows:

-

Good Solubility: Ethanol, Dichloromethane.[1]

-

Slight Solubility: Chloroform, Ethyl Acetate.[2]

-

General Solubility: The compound is described as being highly soluble in many organic solvents.

Quantitative Solubility Data (Representative)

Table 2: Representative Quantitative Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Chemical Class | Solubility ( g/100 mL) | Molarity (mol/L) |

| n-Hexane | Non-polar | 5.2 | 0.22 |

| Toluene | Aromatic | 45.8 | 1.90 |

| Dichloromethane | Halogenated | > 100 | > 4.15 |

| Chloroform | Halogenated | > 100 | > 4.15 |

| Ethyl Acetate | Ester | 65.3 | 2.71 |

| Acetone | Ketone | 78.9 | 3.27 |

| Isopropanol | Alcohol | 30.1 | 1.25 |

| Ethanol | Alcohol | 42.5 | 1.76 |

| Methanol | Alcohol | 15.7 | 0.65 |

Disclaimer: The data in Table 2 is hypothetical and for illustrative purposes only. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, standardized experimental methods should be employed. The following section details a common and reliable protocol for determining the solubility of a liquid compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask Method)

This method is considered a gold standard for solubility determination due to its accuracy and reliability.

Principle: A saturated solution of the solute in the solvent is prepared by allowing the system to reach equilibrium. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed beaker

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess of the solute is crucial to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to periodically check for the continued presence of an undissolved phase.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 5.00 mL) of the supernatant using a pipette. To avoid disturbing the settled solute, the pipette tip should be positioned in the upper portion of the liquid.

-

Filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved micro-particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a rotary evaporator or a stream of inert gas can be used.

-

Once the solvent is completely evaporated, transfer the dish to a vacuum desiccator to cool to room temperature and remove any residual solvent.

-

Weigh the evaporating dish with the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the solute by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

Spectroscopic Method

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid and accurate method for determining solubility. This would require establishing a standard calibration curve for this compound in the specific solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

This compound exhibits good solubility in a range of common organic solvents, a property that is fundamental to its utility in chemical synthesis and pharmaceutical applications. While precise quantitative data remains sparse in the public domain, this guide provides a representative profile and, more importantly, a detailed experimental protocol for its determination. For any application requiring precise solubility values, it is imperative that researchers perform their own experimental measurements using a standardized method such as the gravimetric shake-flask protocol detailed herein. This will ensure the accuracy and reproducibility of their scientific endeavors.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 6,8-dichlorooctanoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6,8-dichlorooctanoate is a key intermediate in the synthesis of various organic compounds, including the potent antioxidant lipoic acid.[1][2] As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This technical guide provides comprehensive safety and handling information for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling. This compound is a colorless to pale yellow transparent liquid.[1] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈Cl₂O₂ | [1] |

| Molecular Weight | 241.15 g/mol | [1] |

| CAS Number | 1070-64-0 | [1] |

| Appearance | Colorless to pale yellow transparent liquid | [1] |

| Boiling Point | 288.5°C at 760 mmHg | [1] |

| Flash Point | 105.1°C | [1] |

| Density | Approximately 1.094 g/cm³ | [1] |

| Vapor Pressure | 0.00233 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and dichloromethane. | [1] |

| Refractive Index | ~1.455 | [1] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[3][4] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[3] |

Signal Word: Warning[4]

Hazard Pictograms:

Toxicological Information

While comprehensive toxicological data is not widely available, the following acute toxicity information has been reported:

| Test | Route | Species | Dose | Toxic Effects | Reference |

| LD50 | Oral | Mammal (species unspecified) | 3700 mg/kg | Behavioral excitement, Dyspnea (difficulty breathing) | Gigiena Truda i Professional'nye Zabolevaniya. Labor Hygiene and Occupational Diseases. 21(10),39,1977. |

No detailed experimental protocols for this study were available in the public domain.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the chemical's integrity.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[4]

-

A chemical fume hood is recommended for all procedures involving this compound.[5]

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

| Protection Type | Required PPE | Specifications and Guidelines |

| Eye and Face Protection | Safety goggles with side-shields | Should conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn when there is a higher risk of splashing.[5] |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for integrity before use and wash them before removal. |

| Body Protection | Laboratory coat or chemical-resistant suit | A standard laboratory coat is mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron or suit is recommended.[4][5] |

| Respiratory Protection | Fume hood or respirator | If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[5] |

General Hygiene Practices

-

Avoid contact with skin and eyes.[4]

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The product can be stored for at least 12 months under these conditions.[2]

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following diagram outlines the recommended procedures for different routes of exposure.

Caption: First aid procedures for exposure to this compound.

Detailed First Aid Procedures:

-

Inhalation: Move the exposed person to fresh air at once.[4][6] If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen.[4][6] Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water.[4] If skin irritation or a rash occurs, get medical advice.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[6]

-

Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[4]

-

Eliminate Ignition Sources: Remove all sources of ignition.[4]

-

Personal Protection: Wear appropriate personal protective equipment as outlined in Section 4.2.[4]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

-

Clean-up: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and collect it into a suitable, closed container for disposal.[7] Use non-sparking tools.[4]

-

Disposal: Dispose of the collected material and any contaminated items in accordance with local, state, and federal regulations.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: A direct water jet may be ineffective.

-

Specific Hazards: In a fire, hazardous decomposition products such as carbon oxides and hydrogen chloride gas may be produced.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[4] Do not allow the product to enter drains or waterways due to its toxicity to aquatic life.[3]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is essential to always consult the most current Safety Data Sheet (SDS) provided by the supplier before use and to be fully trained in the proper handling of chemical reagents.

References

- 1. nbinno.com [nbinno.com]

- 2. Best this compound (6,8-dichloro-octanoicaciethylester) factory and suppliers | PTG [ptgchemical.com]

- 3. This compound | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. fishersci.com [fishersci.com]

Ethyl 6,8-Dichlorooctanoate: A Potential Building Block for Novel Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Ethyl 6,8-dichlorooctanoate, a halogenated fatty acid ester, is a versatile chemical intermediate predominantly recognized for its crucial role in the synthesis of the antioxidant alpha-lipoic acid. While its application in the pharmaceutical and nutraceutical industries is well-established, its potential within the agrochemical sector remains a largely unexplored frontier. This technical whitepaper explores the prospective applications of this compound as a precursor for the development of new herbicides, insecticides, and fungicides. By examining its chemical reactivity and drawing parallels with existing agrochemical synthesis, this document aims to provide a forward-looking perspective for researchers engaged in the discovery of next-generation crop protection agents.

Introduction

The continuous demand for increased agricultural productivity, coupled with the evolution of resistance in pests and weeds, necessitates the development of novel and effective agrochemicals. Chemical intermediates with unique structural features serve as the foundation for the synthesis of new active ingredients. This compound (CAS No. 1070-64-0), with its dichlorinated alkyl chain and terminal ester group, presents an intriguing scaffold for chemical modification and the introduction of diverse functionalities. Although its primary documented use is as an intermediate in the synthesis of alpha-lipoic acid, its potential as a building block for agrochemicals is increasingly being recognized[1][2][3]. This paper will delve into the synthesis of this compound and outline its theoretical potential in the synthesis of new agrochemical compounds.

Synthesis of this compound

The efficient and scalable synthesis of this compound is critical for its viability as a starting material in agrochemical development. Several synthetic routes have been reported, primarily involving the chlorination of a precursor molecule.

Key Synthetic Methodologies

A prevalent method for the synthesis of this compound involves the chlorination of ethyl 6-hydroxy-8-chlorooctanoate. This reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or bis(trichloromethyl)carbonate (triphosgene).

Table 1: Comparison of Synthetic Methods for this compound

| Precursor Material | Chlorinating Agent | Solvent | Catalyst/Reagent | Molar Yield (%) | Purity (%) | Reference |

| Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl chloride | Toluene | Pyridine (catalytic) | ~88 (crude) | Not specified | [4] |

| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | Toluene | N,N-dimethylformamide | 90.6 | 98.1 | [4] |

| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | Chlorobenzene | N,N-dimethylformamide | 94.7 | 98.5 | [4] |

Detailed Experimental Protocol: Synthesis via Bis(trichloromethyl)carbonate

The following protocol is a representative example of the synthesis of this compound using bis(trichloromethyl)carbonate, adapted from the patent literature[4].

Materials:

-

Ethyl 6-hydroxy-8-chlorooctanoate (1.0 eq)

-

Bis(trichloromethyl)carbonate (0.4 eq)

-

N,N-dimethylformamide (DMF) (1.2 eq)

-

Toluene

-

Ice-water bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Ethyl 6-hydroxy-8-chlorooctanoate in toluene.

-

Cool the mixture in an ice-water bath.

-

In a separate vessel, dissolve bis(trichloromethyl)carbonate in toluene.

-

Slowly add the bis(trichloromethyl)carbonate solution to the cooled solution of Ethyl 6-hydroxy-8-chlorooctanoate with continuous stirring.

-

After the addition is complete, add N,N-dimethylformamide dropwise to the reaction mixture.

-

Allow the reaction to proceed at a low temperature for a specified duration, followed by a gradual warming to room temperature and then heating to 50-60°C for several hours to ensure completion.

-

Upon completion, the reaction mixture is cooled and neutralized with an appropriate base.

-

The organic layer is separated, washed, and dried.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Caption: Synthetic workflow for this compound.

Potential Agrochemical Applications

The chemical structure of this compound provides several avenues for its use as a scaffold in the synthesis of novel agrochemicals. The two chlorine atoms offer reactive sites for nucleophilic substitution, while the ester group can be hydrolyzed or otherwise modified.

Herbicide Development

Many commercial herbicides feature chlorinated aromatic or aliphatic moieties. The dichlorinated chain of this compound could be a key building block for new herbicidal molecules. Potential synthetic pathways could involve:

-

Ether Linkages: Reaction with phenoxides or other hydroxyl-containing compounds to form herbicidally active ethers.

-

Amide Derivatives: Conversion of the ester to an amide, followed by further functionalization of the nitrogen atom.

-

Heterocycle Formation: Utilization of the dichlorinated chain to construct or append heterocyclic rings, which are common in many herbicide classes.

References

- 1. Food Antioxidant Manufacturer, Ethyl 6 8 Dichlorooctanoate | Yanggu Huatai [yghuataihealth.com]

- 2. China's Best this compound Manufacturers [highlandpharmachem.com]

- 3. nbinno.com [nbinno.com]

- 4. CN100593534C - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]

A Comprehensive Review of Synthesis Methods for Ethyl 6,8-dichlorooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6,8-dichlorooctanoate is a key organic intermediate, notably in the synthesis of lipoic acid, a potent antioxidant with significant therapeutic applications in managing conditions such as diabetes and heart disease.[1][2][3][4] The efficiency and safety of the synthesis of this compound are therefore of considerable interest to the pharmaceutical and chemical industries. This technical guide provides an in-depth review of the prevalent synthesis methods for this compound, with a focus on experimental protocols, quantitative data, and a comparative analysis of different approaches.

Core Synthesis Strategies

The primary route for the synthesis of this compound involves the chlorination of a hydroxyl group in a precursor molecule. The most common starting material for this transformation is ethyl 6-hydroxy-8-chlorooctanoate.[1][2][5] Variations in this core strategy are found in the choice of chlorinating agent, catalyst, and reaction conditions, all of which can significantly impact yield, purity, and the environmental footprint of the process.

Chlorination using Thionyl Chloride

A widely documented method for the synthesis of this compound is the reaction of ethyl 6-hydroxy-8-chlorooctanoate with thionyl chloride (SOCl₂).[2][5] This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[5]

Experimental Protocol:

A solution of ethyl 6-hydroxy-8-chlorooctanoate in an anhydrous solvent like benzene is treated dropwise with a solution of thionyl chloride, also in benzene, containing a catalytic amount of pyridine.[5] The reaction mixture is then heated under reflux for a specified period.[5] After cooling, the mixture is worked up by washing with ice water to remove excess reagents and byproducts.[5] The organic layer is then dried and purified by vacuum distillation to yield the final product.[5]

However, this method has notable drawbacks. The use of pyridine, which has an unpleasant odor, creates a challenging operating environment.[3] Furthermore, the formation of pyridine hydrochloride, which is water-soluble, leads to nitrogen-containing aqueous waste, complicating wastewater treatment.[3] The use of benzene as a solvent is also now strictly limited due to its toxicity.[2]

Chlorination using Bis(trichloromethyl)carbonate (Triphosgene)

An alternative and more environmentally friendly approach utilizes bis(trichloromethyl)carbonate, also known as triphosgene or solid phosgene, as the chlorinating agent.[1][3][4] This method often employs N,N-dimethylformamide (DMF) as a catalyst, which reacts with triphosgene to form a Vilsmeier reagent in situ.[1][4] This reagent then facilitates the chlorination of the hydroxyl group.

Experimental Protocol:

Ethyl 6-hydroxy-8-chlorooctanoate is dissolved in N,N-dimethylformamide (DMF).[1][4] Under an ice-water bath and with stirring, a solution of bis(trichloromethyl)carbonate in an organic solvent such as toluene or chlorobenzene is added dropwise.[1][4] After the addition is complete, the reaction mixture is slowly warmed to a specific temperature and maintained for several hours to ensure the reaction goes to completion.[1][4] The reaction is then cooled and neutralized with an alkali solution.[1][4] The solvent is evaporated, and the crude product is purified by vacuum distillation.[1][4] This method avoids the use of thionyl chloride and pyridine, resulting in a process with less waste and improved safety.[1][4]

Other Synthesis Routes

While the chlorination of ethyl 6-hydroxy-8-chlorooctanoate is the most common pathway, other synthetic strategies have been explored. One such method involves the synthesis from 7-(2-hydroxyethyl)hex-2-lactone, which is treated with thionyl chloride in ethanol to yield this compound.[2] Another approach starts from 7-hydroxyheptanal, which undergoes a series of reactions including hydrolysis, hydrogenation, and finally chlorination with thionyl chloride to produce the target compound.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods for this compound, allowing for a clear comparison of their efficiencies.

Table 1: Synthesis via Chlorination of Ethyl 6-hydroxy-8-chlorooctanoate with Thionyl Chloride

| Parameter | Value | Reference |

| Starting Material | Ethyl 8-chloro-6-hydroxyoctanoate | [5] |

| Chlorinating Agent | Thionyl chloride | [5] |

| Catalyst | Pyridine | [5] |